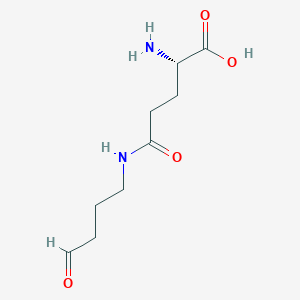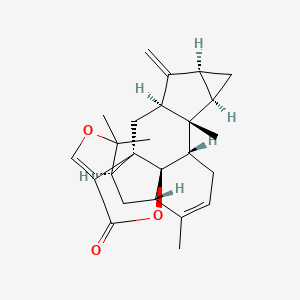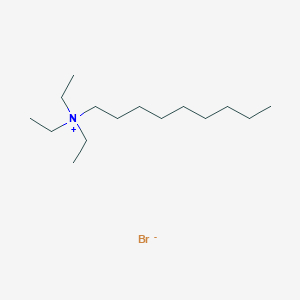
Actinoquinol sodium
Vue d'ensemble
Description
Synthesis Analysis
Actinoquinol sodium and its related compounds can be synthesized through various chemical processes, including the encapsulation of anthraquinone derivatives in specific matrices or the activation of aromatic C-H with sodium salts. For instance, the encapsulation of 9,10-anthraquinone in CMK-3 using an ether-based electrolyte highlights a method to improve electrochemical performance in sodium batteries (Chunyan Guo et al., 2015). Additionally, the low-temperature route to synthesize polycyclic isoquinoline salt via C-H activation with [Cp*MCl2]2 (M = Rh, Ir) showcases another approach (Ling Li et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as tetracyanoquinodimethane (TCNQ), reveals intricate details about their electronic structure and phase transitions upon sodium insertion (Ruben Precht et al., 2016). Such studies are pivotal for understanding the chemical behavior and potential applications of this compound derivatives.
Chemical Reactions and Properties
This compound and its analogs participate in various chemical reactions, offering insights into their reactivity and functional applications. For example, the reaction of sodium fluoride in the synthesis of 2-iminoquinazoline and spiro indolinepyrimido[4,5-d]pyrimidine derivatives presents an efficient catalytic process (H. Kefayati et al., 2015).
Physical Properties Analysis
The physical properties of this compound derivatives, such as stability, solubility, and crystalline structure, are crucial for their practical applications. Research on 8-selenoquinoline and its sodium salt has improved synthesis methods and investigated the stability of these reagents, providing valuable information for their use in various scientific domains (E. Sekido & I. Fujiwara, 1972).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other substances, are integral to the application of this compound. The synthesis and characterization of lithium and sodium complexes of 5-ethylamino-4-methyl-1,2-benzoquinone 2-oxime explore the coordination chemistry and potential reactivity of these complexes (T. Adatia et al., 1996).
Applications De Recherche Scientifique
1. Environmental Impact and Removal Technologies
Actinoquinol sodium, being a common pharmaceutical compound, finds relevance in environmental research, particularly in water quality studies. Research demonstrates its presence in natural water environments and the challenges associated with monitoring and removing such compounds. Advanced oxidation, membrane separation, and hybrid processes are identified as crucial tertiary treatment systems in water and wastewater treatment plants for mitigating the environmental impact of pharmaceuticals like this compound (Vo et al., 2019).
2. Soil Microbial Diversity
This compound's relevance extends to the study of soil microbial communities. In agricultural contexts, its application and subsequent effects on soil microbes, including counts, activity, and diversity, are critical areas of research. Understanding these dynamics is essential for assessing the health of soil ecosystems and optimizing agricultural practices (Sederholm et al., 2017).
3. Molecular Resistance in Malaria
In the field of malaria research, the exploration of molecular resistance to treatments involving compounds like this compound is a key area. Studies focus on genotyping molecular markers of resistance, which is crucial for tracking the emergence and dissemination of resistance in Plasmodium falciparum, especially in regions where artemisinin-based combination therapies are widely used (Mbaye et al., 2016).
4. Pharmacokinetics in Malaria Treatment
Further, the pharmacokinetics of this compound in the context of malaria treatment is another significant research area. This includes studying the disposition of the drug in biological fluids and its correlation with treatment efficacy. Such research is imperative for optimizing dosages and improving therapeutic outcomes in malaria management (Gbotosho et al., 2011).
Mécanisme D'action
Target of Action
Actinoquinol sodium primarily targets Ultraviolet B (UVB) light . It is a sunscreen agent that absorbs UVB light, protecting the skin and eyes from harmful radiation .
Mode of Action
It is known to absorb uvb light, thereby reducing the amount of uvb radiation that reaches the skin or eyes . This absorption of UVB light helps to prevent photooxidative and other oxidative processes .
Biochemical Pathways
Its role as a uvb absorber suggests that it may play a role in preventing damage to dna and proteins caused by uvb-induced photooxidation .
Pharmacokinetics
It is typically applied topically as a sunscreen agent .
Result of Action
The primary result of this compound’s action is the prevention of UVB-induced damage. By absorbing UVB light, it reduces the amount of harmful radiation that reaches the skin or eyes, thereby preventing photooxidative and other oxidative processes . This can help to prevent conditions such as sunburn and may also reduce the risk of more serious conditions such as skin cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its UVB-absorbing properties may be more effective in environments with high levels of sunlight. Additionally, factors such as the pH of the skin or eyes, the presence of other compounds, and the specific formulation of the product containing this compound could potentially influence its action .
Propriétés
IUPAC Name |
sodium;8-ethoxyquinoline-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S.Na/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;/h3-7H,2H2,1H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBPIIYKHSGTAJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=CC=N2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993261 | |
| Record name | Sodium 8-ethoxyquinoline-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7246-07-3 | |
| Record name | Actinoquinol sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007246073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 8-ethoxyquinoline-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 8-ethoxyquinoline-5-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACTINOQUINOL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PW272ITDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1260334.png)











